PIK-75 Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

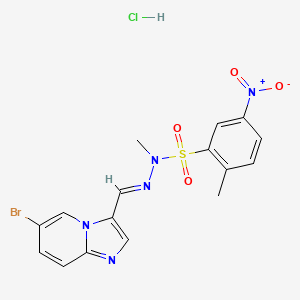

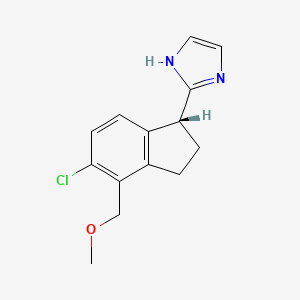

El clorhidrato de PIK-75 es un inhibidor potente y selectivo de la isoforma p110α de la fosfoinosítido 3-quinasa (PI3K). Tiene un valor de IC50 de 5,8 nM, lo que lo hace significativamente más eficaz contra p110α en comparación con otras isoformas como p110β, p110γ y p110δ . El clorhidrato de PIK-75 también inhibe la quinasa de proteína dependiente del ADN (DNA-PK) con un valor de IC50 de 2 nM .

Aplicaciones Científicas De Investigación

El clorhidrato de PIK-75 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Se ha demostrado que el clorhidrato de PIK-75 induce apoptosis en varias líneas celulares de cáncer, incluidas las células de leucemia mieloide aguda (AML) y cáncer de mama. Inhibe la vía de señalización PI3K/Akt, que es crucial para el crecimiento, proliferación y supervivencia celular.

Investigación de la diabetes: En las células β pancreáticas, el clorhidrato de PIK-75 mejora la secreción de insulina inducida por glucosa, lo que lo convierte en un posible candidato para la investigación de la diabetes.

Estudios de señalización celular: El clorhidrato de PIK-75 se utiliza para estudiar la vía de señalización PI3K/Akt y su papel en varios procesos celulares.

Mecanismo De Acción

El clorhidrato de PIK-75 ejerce sus efectos inhibiendo selectivamente la isoforma p110α de PI3K. Esta inhibición previene la fosforilación de objetivos aguas abajo como Akt, lo que lleva a la supresión de las señales de supervivencia y proliferación celular . Además, el clorhidrato de PIK-75 induce apoptosis al reducir los niveles de proteínas antiapoptóticas como Mcl-1 y Bcl-xL . El compuesto también inhibe la DNA-PK, que juega un papel en la reparación del ADN, contribuyendo aún más a sus efectos citotóxicos en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

PIK-75 Hydrochloride selectively inhibits p110α, an isoform of PI3K, with an IC50 value of 5.8 nM . It also inhibits p110γ and p110β, but less effectively . In adipocytes and myotubes, PIK-75 Hydrochloride blocks the production of PIP2 and PIP3, phosphorylation of Akt, and activation of mTORC1 .

Cellular Effects

In acute myeloid leukemia (AML) cells, treatment with PIK-75 Hydrochloride led to a decrease in proliferation due to massive apoptosis . It also inhibited the phosphorylation of Akt on Thr308, and downstream effectors (4-EBP1 and RPS6) in these cells .

Molecular Mechanism

PIK-75 Hydrochloride exerts its effects at the molecular level by inhibiting DNA-PK, p110α, and p110γ . It inhibits p110α more than 200-fold more potently than p110β . It also induces apoptosis .

Temporal Effects in Laboratory Settings

It has been shown to decrease the proliferation of AML cells at low doses .

Metabolic Pathways

PIK-75 Hydrochloride is involved in the PI3K/Akt/mTOR signaling pathway . It inhibits the production of PIP2 and PIP3 in adipocytes, thereby affecting this metabolic pathway .

Métodos De Preparación

La síntesis del clorhidrato de PIK-75 implica varios pasos, comenzando con la preparación de la estructura central de imidazo[1,2-a]piridina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de imidazo[1,2-a]piridina: Esto implica la reacción de 2-aminopiridina con α-bromo cetonas en condiciones ácidas.

Bromación: El núcleo de imidazo[1,2-a]piridina se broma luego usando bromo o N-bromosuccinimida (NBS).

Nitración: El compuesto bromado se somete a nitración para introducir un grupo nitro.

Sulfonación: El compuesto nitro se sulfonata luego para introducir un grupo sulfonamida.

Formación de clorhidrato: Finalmente, el compuesto se convierte en su forma de sal de clorhidrato mediante tratamiento con ácido clorhídrico.

Análisis De Reacciones Químicas

El clorhidrato de PIK-75 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro en el clorhidrato de PIK-75 puede reducirse a un grupo amino en condiciones apropiadas.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente el grupo nitro, que puede reducirse a una amina.

Sustitución: El átomo de bromo en el núcleo de imidazo[1,2-a]piridina puede sustituirse con varios nucleófilos, como aminas o tioles.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes reductores como borohidruro de sodio para reacciones de reducción y nucleófilos como aminas para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados de amino y imidazo[1,2-a]piridinas sustituidas.

Comparación Con Compuestos Similares

El clorhidrato de PIK-75 es único en su alta selectividad para la isoforma p110α de PI3K. Otros compuestos similares incluyen:

TGX-221: Un inhibidor selectivo de la isoforma p110β de PI3K.

AS252424: Un inhibidor selectivo de la isoforma p110γ de PI3K.

IC87114: Un inhibidor selectivo de la isoforma p110δ de PI3K.

En comparación con estos compuestos, el clorhidrato de PIK-75 tiene una selectividad mucho mayor para p110α, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de esta isoforma en varios procesos biológicos y enfermedades.

Propiedades

Número CAS |

372196-77-5 |

|---|---|

Fórmula molecular |

C16H15BrClN5O4S |

Peso molecular |

488.7 g/mol |

Nombre IUPAC |

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9-; |

Clave InChI |

VOUDEIAYNKZQKM-MYOVXYCFSA-N |

SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |

SMILES isomérico |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br.Cl |

SMILES canónico |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PIK-75 HCl; PIK 75 HCl; PIK75 HCl; PIK-75 hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)